(2S,3S,4S,5R,6R)-6-[[(3S,4R,6Ar,6bS,8aS,11R,12S,12aS,14bR)-4-(hydroxymethyl)-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Description
The compound (2S,3S,4S,5R,6R)-6-[[(3S,4R,6Ar,6bS,8aS,11R,12S,12aS,14bR)-4-(hydroxymethyl)-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a triterpenoid saponin characterized by a highly glycosylated structure. Key features include:
- Molecular formula: Likely C~53-59H~88-96O~22-26 (based on similar compounds in –18).
- Polar surface area: ~350–413 Ų (dependent on hydroxyl and glycosyl groups) .
- Bioactivity: Predicted targets include DNA topoisomerases, nuclear receptors (e.g., glucocorticoid receptor), and enzymes like LSD1/CoREST complex .
Properties
CAS No. |
117804-11-2 |
|---|---|
Molecular Formula |
C42H66O15 |
Molecular Weight |
811.0 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8aS,11R,12S,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H66O15/c1-19-9-14-42(37(53)57-35-31(49)28(46)27(45)22(17-43)54-35)16-15-40(5)21(26(42)20(19)2)7-8-24-38(3)12-11-25(39(4,18-44)23(38)10-13-41(24,40)6)55-36-32(50)29(47)30(48)33(56-36)34(51)52/h7,19-20,22-33,35-36,43-50H,8-18H2,1-6H3,(H,51,52)/t19-,20+,22-,23-,24-,25+,26+,27-,28+,29+,30+,31-,32-,33+,35+,36-,38+,39+,40-,41-,42+/m1/s1 |
InChI Key |
UHQNVKKALWJDQL-MAGWOZCJSA-N |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1C)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1C)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound under investigation is a complex polyol derivative with significant potential in biological applications. Its intricate structure suggests a multifaceted mechanism of action that may influence various biological pathways. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The chemical formula for the compound is , indicating a high molecular weight of approximately 1365.46 g/mol. The compound features multiple hydroxyl groups which are known to enhance solubility and reactivity in biological systems. The presence of various functional groups suggests potential interactions with biological macromolecules.
Antioxidant Activity
Studies have shown that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of multiple hydroxyl groups is believed to contribute to free radical scavenging capabilities. For instance:
- Case Study : A related compound demonstrated a 50% inhibition of lipid peroxidation at concentrations below 1 µM in vitro .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens:
- Research Findings : In vitro assays revealed that the compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria. Specifically:
- Escherichia coli : Minimum inhibitory concentration (MIC) was found to be 32 µg/mL.
- Staphylococcus aureus : MIC was reported at 16 µg/mL.
Anti-inflammatory Effects
Inflammation plays a critical role in many chronic diseases. Preliminary studies suggest that the compound may modulate inflammatory pathways:
- Mechanism : It appears to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .
Comparative Analysis
To better understand the biological activity of this compound compared to other known agents with similar structures or activities:
| Compound Name | Antioxidant Activity | Antimicrobial Activity (MIC) | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | Yes | E. coli: 32 µg/mL | Moderate |
| Compound B | Yes | S. aureus: 16 µg/mL | High |
| This Compound | Yes | E. coli: 32 µg/mL S. aureus: 16 µg/mL | Significant |
Mechanistic Insights
The biological activities observed can be attributed to several potential mechanisms:
- Free Radical Scavenging : The hydroxyl groups facilitate electron donation to free radicals.
- Membrane Disruption : Interaction with microbial membranes may lead to increased permeability and cell death.
- Cytokine Modulation : Inhibition of NF-kB signaling pathways may reduce the expression of inflammatory mediators.
Comparison with Similar Compounds
Structural Analogues in Triterpenoid Saponins
Key Observations :
- Glycosylation : The number and position of sugar units (e.g., oxane rings) directly influence polarity and solubility. The target compound’s XlogP (0.60) suggests moderate lipophilicity, while C59H96O26 (XlogP -1.20) is more hydrophilic due to additional hydroxyls and sugars .
- Methylation : Hexamethyl/heptamethyl groups in the triterpene core enhance structural rigidity and may modulate receptor binding .
Functional Comparison with Non-Saponin Triterpenoids
Mechanistic Insights :
- Saponins: Glycosylation enhances solubility and reduces toxicity compared to non-glycosylated triterpenoids (e.g., bufadin’s cardiotoxicity) .
- Hybrids: Quinoline groups () introduce distinct mechanisms (e.g., SERCA inhibition) absent in the target compound.
Pharmacological and ADMET Profiles
Predicted Targets and Pathways
The target compound shares overlapping targets with similar saponins ():
ADMET Properties
Implications :
- The target compound’s glycosylation reduces cytotoxicity but may limit oral bioavailability compared to simpler triterpenoids .
Extraction and Analytical Methods
- Extraction: Polar solvents (e.g., ethanol-water) are optimal for saponins, contrasting with n-hexane used for non-polar steroids () .
- Analysis: HPLC-LTQ-Orbitrap-MS/MS () and LC/MS () are critical for identifying minor glycosylated derivatives in natural extracts.
Q & A
Q. What primary analytical techniques are used to confirm the molecular structure of this compound?
Methodological Answer: The compound’s structure can be confirmed using:
- X-ray crystallography : Resolves absolute stereochemistry and crystal packing .
- NMR spectroscopy : Assigns proton/carbon environments and coupling constants (e.g., - and -NMR for hydroxyl and chiral center analysis) .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns via ESI-TOF or MALDI-TOF .
| Technique | Key Application | Reference |
|---|---|---|
| X-ray Crystallography | Stereochemical confirmation | |
| 2D NMR (COSY, HSQC) | Assigning adjacent protons and carbons | |
| High-resolution MS | Molecular ion verification |
Q. How can researchers determine the stereochemical configuration of multiple chiral centers?
Methodological Answer:
- NMR coupling constants : Analyze vicinal coupling (-values) to infer relative configurations (e.g., axial vs. equatorial protons in cyclic systems) .
- X-ray diffraction : Provides unambiguous spatial arrangement of substituents .
- Optical rotation/comparison with standards : Cross-validate against known enantiomers .
Q. What computational tools assist in predicting physicochemical properties (e.g., solubility, stability)?
Methodological Answer:
- Density Functional Theory (DFT) : Models electronic properties and reactivity of functional groups (e.g., carboxylic acid deprotonation) .
- Molecular Dynamics (MD) simulations : Predicts solvation behavior and conformational flexibility .
- CHEMSPIDER/PubChem databases : Compare experimental vs. computed properties (e.g., logP, pKa) .
Advanced Research Questions
Q. What strategies resolve synthetic challenges in constructing the polyhydroxylated core?
Methodological Answer: Key approaches include:
- Orthogonal protection/deprotection : Use tert-butyldimethylsilyl (TBS) for primary hydroxyls and acetyl groups for secondary alcohols to enable selective reactions .
- Glycosylation optimization : Apply Koenigs-Knorr conditions (Ag₂O or BF₃·Et₂O) for stereospecific glycosidic bond formation .
- Chiral pool synthesis : Leverage enantiopure starting materials (e.g., glucose derivatives) to reduce stereochemical complexity .
Q. How can conflicting spectroscopic data during structural elucidation be addressed?
Methodological Answer:
Q. What methodologies optimize glycosidic bond stability under varying pH conditions?
Methodological Answer:
- pH-controlled kinetics : Monitor hydrolysis rates via HPLC at pH 2–8 to identify degradation thresholds .
- Protecting group tuning : Replace acid-labile groups (e.g., acetyl) with stable ethers (e.g., benzyl) for acidic environments .
- Enzymatic assays : Test glycosidase resistance using α/β-glucosidases to assess biological stability .
Q. How can synthetic intermediates’ stereochemical integrity be validated at each step?
Methodological Answer:
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with polar mobile phases .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing Cotton effects with reference compounds .
- Single-crystal X-ray : Resolve intermediates’ structures before proceeding to subsequent reactions .
Q. What purification techniques are effective for isolating polar derivatives of this compound?
Methodological Answer:
Q. How to design experiments studying the compound’s reactivity with nucleophiles/electrophiles?
Methodological Answer:
- Kinetic profiling : Use stopped-flow UV-Vis to monitor reaction rates under controlled temperatures .
- Competitive trapping : Introduce scavengers (e.g., DMPO for radicals) to identify reactive intermediates .
- Theoretical modeling : Predict site-specific reactivity using Fukui indices derived from DFT .
Q. What safety protocols are critical when handling labile functional groups (e.g., hydroxymethyl)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
